molecular formula C5H4N2O B127933 2-(Oxazol-2-YL)acetonitrile CAS No. 809533-78-6

2-(Oxazol-2-YL)acetonitrile

Cat. No. B127933
M. Wt: 108.1 g/mol
InChI Key: GBVNLARDRLKRNJ-UHFFFAOYSA-N
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Description

2-(Oxazol-2-yl)acetonitrile is a chemical compound that features prominently in the synthesis of various polymers and heterocyclic compounds. The papers provided discuss the synthesis and properties of related compounds, which can give insights into the behavior and reactivity of 2-(oxazol-2-yl)acetonitrile derivatives.

Synthesis Analysis

The synthesis of related oxazoline compounds has been reported in several studies. For instance, copolymers of 2-ethyl-2-oxazoline with acrylic acid were synthesized without an initiator at 70°C in acetonitrile, suggesting that acetonitrile can act as a solvent in the polymerization process . Another study reported the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile, which proceeds through a Ritter-type reaction/oxidative cyclization, indicating that acetonitrile can also serve as a reactant . These findings suggest that 2-(oxazol-2-yl)acetonitrile could potentially be synthesized through similar methods.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(oxazol-2-yl)acetonitrile has been elucidated using various spectroscopic techniques. For example, the structure of copolymers from 2-ethyl-2-oxazoline and acrylic acid was characterized by IR and NMR spectroscopy . X-ray crystallographic analysis has been employed to reveal the structure of polysubstituted oxazoles . These techniques could be applied to determine the molecular structure of 2-(oxazol-2-yl)acetonitrile and its derivatives.

Chemical Reactions Analysis

The reactivity of compounds containing the oxazol-2-yl moiety has been explored in several contexts. Thiophene derivatives derived from 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile have been synthesized, indicating that the acetonitrile group can participate in heterocyclization reactions . Similarly, the synthesis of 2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)-2-(aryl)acetonitrile derivatives via Michael addition suggests that the acetonitrile group can be a site for nucleophilic attack . These studies provide a basis for understanding the chemical reactivity of 2-(oxazol-2-yl)acetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazoline and acetonitrile derivatives have been characterized in several papers. The thermal characterization of a library of diblock copoly(2-oxazoline)s, which were synthesized in acetonitrile, revealed that these compounds are stable up to temperatures of at least 300 °C . This information could be relevant when considering the stability and applications of 2-(oxazol-2-yl)acetonitrile in various chemical processes.

Scientific Research Applications

Polymerization and Copolymerization

2-(Oxazol-2-yl)acetonitrile derivatives are pivotal in the polymerization process. For instance, the living cationic ring-opening polymerizations of various 2-oxazoline derivatives have been performed at high temperatures, yielding well-defined polymers with narrow molecular weight distributions. Such polymerizations benefit from microwave irradiation, enhancing reaction rates and maintaining the livingness of the polymerization, crucial for developing well-defined polymers with precise structural characteristics (Wiesbrock et al., 2005). Additionally, the synthesis of copolymers using 2-oxazoline derivatives under microwave-assisted conditions has been explored, leading to the formation of polymers with varying molecular weight distributions and thermal characteristics (Wiesbrock et al., 2005).

Synthesis of Halogenated Derivatives

The synthesis of halogenated 2-oxazoline derivatives involves highly regioselective halogenation. This process yields halomethyl isomers with high regioselectivity and moderate to good yields, showcasing the efficiency of this methodology (Yamane et al., 2004).

Catalytic Reactions and Rearrangements

In the presence of catalysts, such as indium(III) triflate, 2-oxazoline derivatives undergo smooth reactions like the aza-Piancatelli rearrangement, leading to the formation of compounds like 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives in good yields and high selectivity (Reddy et al., 2012). Also, ynamides can be transformed into highly substituted oxazoles, showcasing the adaptability of 2-oxazoline derivatives in various organic synthesis reactions (Mallick et al., 2017).

Material Science and Electrochemical Applications

2-(Oxazol-2-yl)acetonitrile derivatives also find applications in material science. For instance, the electrochemical polymerization of specific 2-oxazoline derivatives has been reported for supercapacitor applications, highlighting their potential in energy storage and electronic devices (Hür et al., 2016). Moreover, the luminescent properties of certain 2-oxazoline-based complexes have been studied, indicating their potential use in optical materials and sensing applications (de Bettencourt-Dias et al., 2007).

Future Directions

Oxazole-based molecules, including 2-(Oxazol-2-YL)acetonitrile, have been gaining attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown potential in various fields, including pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . Therefore, future research directions may include the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-(1,3-oxazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVNLARDRLKRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608764
Record name (1,3-Oxazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxazol-2-YL)acetonitrile

CAS RN

809533-78-6
Record name (1,3-Oxazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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